molecular formula C14H17ClN2S B13921094 5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole

5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole

Cat. No.: B13921094
M. Wt: 280.8 g/mol
InChI Key: ABUYSVAXUVIJER-UHFFFAOYSA-N
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Description

5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole is a heterocyclic compound that contains both benzothiazole and piperidine moieties. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The incorporation of a piperidine ring enhances the compound’s pharmacological potential, making it a valuable target for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole typically involves the condensation of 2-aminobenzothiazole with a suitable piperidine derivative. One common method includes the reaction of 2-aminobenzothiazole with 1,4-dimethyl-4-piperidone in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-Dimethyl-4-piperidinyl)benzothiazole: Lacks the chloro substituent, which may affect its biological activity.

    5-Chloro-2-(4-piperidinyl)benzothiazole: Similar structure but without the dimethyl groups on the piperidine ring.

    5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzimidazole: Contains a benzimidazole ring instead of benzothiazole

Uniqueness

5-Chloro-2-(1,4-dimethyl-4-piperidinyl)benzothiazole is unique due to the presence of both chloro and dimethyl substituents, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C14H17ClN2S

Molecular Weight

280.8 g/mol

IUPAC Name

5-chloro-2-(1,4-dimethylpiperidin-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C14H17ClN2S/c1-14(5-7-17(2)8-6-14)13-16-11-9-10(15)3-4-12(11)18-13/h3-4,9H,5-8H2,1-2H3

InChI Key

ABUYSVAXUVIJER-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C)C2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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